1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
CAS No.: 894015-55-5
Cat. No.: VC6451935
Molecular Formula: C17H15BrFN3O2
Molecular Weight: 392.228
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894015-55-5 |
|---|---|
| Molecular Formula | C17H15BrFN3O2 |
| Molecular Weight | 392.228 |
| IUPAC Name | 1-(3-bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
| Standard InChI | InChI=1S/C17H15BrFN3O2/c18-11-2-1-3-13(8-11)20-17(24)21-14-9-16(23)22(10-14)15-6-4-12(19)5-7-15/h1-8,14H,9-10H2,(H2,20,21,24) |
| Standard InChI Key | NKLZHCHLOVAZEN-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC(=CC=C3)Br |
Introduction
Synthesis
The synthesis of 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can be achieved through a multi-step process involving:
-
Preparation of the Pyrrolidinone Intermediate:
-
The pyrrolidinone moiety is synthesized via cyclization reactions involving amines and carboxylic acid derivatives.
-
-
Formation of Urea Linkage:
-
A reaction between isocyanates or carbamoyl chlorides with amines forms the urea bond.
-
-
Substitution on Aromatic Rings:
-
Bromine and fluorine atoms are introduced through electrophilic aromatic substitution or via pre-functionalized starting materials.
-
Analytical Characterization
The compound's structure and purity can be confirmed using various analytical techniques:
| Technique | Purpose | Findings |
|---|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments | Confirms aromatic substitutions and urea linkages. |
| Mass Spectrometry (MS) | Determines molecular weight | Confirms molecular weight as 378.20 g/mol. |
| Infrared (IR) Spectroscopy | Detects functional groups | Shows characteristic peaks for urea (-C=O, -NH). |
| X-Ray Crystallography | Confirms 3D structure | Validates bond lengths and angles in the molecule. |
Potential Applications
This compound may have significant applications in medicinal chemistry due to its unique structural features:
-
Pharmacological Potential:
-
The presence of halogen substituents (bromine and fluorine) enhances lipophilicity and metabolic stability, making it a candidate for drug development.
-
The pyrrolidinone moiety is often associated with bioactivity in enzyme inhibition or receptor modulation.
-
-
Urease Inhibition:
-
Compounds with urea functionalities have been studied as urease inhibitors, which are relevant for treating infections caused by urease-producing bacteria.
-
-
Anticancer Research:
-
Aromatic ureas are explored for their ability to inhibit kinases or disrupt protein-protein interactions in cancer pathways.
-
-
Material Science:
-
The compound's rigid structure could be useful in designing advanced materials or polymers with specific electronic properties.
-
Research Findings on Related Compounds
Studies on structurally similar compounds provide insight into potential activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume